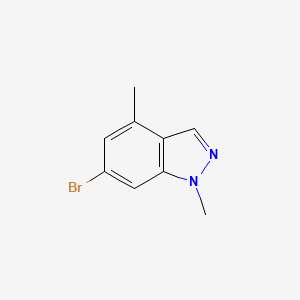
6-Bromo-1,4-dimethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,4-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethyl-1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromo-1,4-dimethylbenzene with hydrazine hydrate under acidic conditions. This reaction forms the indazole ring with the bromine atom positioned at the 6th carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,4-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium reagents.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indazole ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, organolithium reagents in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium catalyst.
Major Products Formed
Substitution: 6-Methoxy-1,4-dimethyl-1H-indazole, 6-tert-butyl-1,4-dimethyl-1H-indazole.
Oxidation: this compound-3-carboxaldehyde, this compound-3-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-indazole, this compound-2,3-dihydro.
Aplicaciones Científicas De Investigación
6-Bromo-1,4-dimethyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,4-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or phosphatases, leading to the modulation of signal transduction pathways. The bromine atom and methyl groups may enhance its binding affinity and selectivity towards target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1-methyl-1H-indazole
- 6-Bromo-1,4-dimethyl-2H-indazole
- 4-Bromo-1,6-dimethyl-1H-indazole
Uniqueness
6-Bromo-1,4-dimethyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
6-bromo-1,4-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,1-2H3 |
Clave InChI |
RMPNMZUBCSLGHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
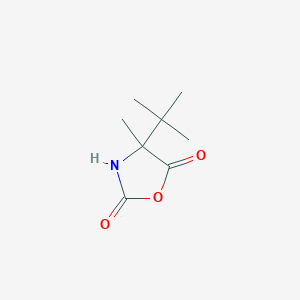
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)

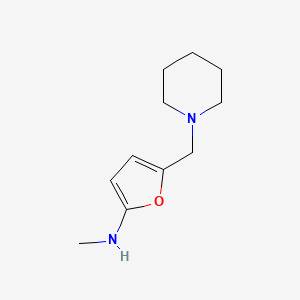
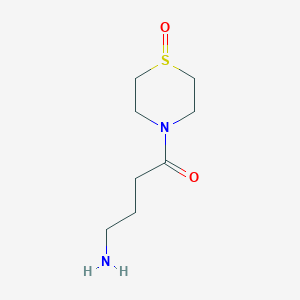
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
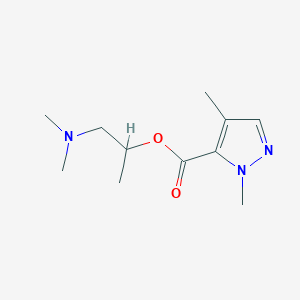
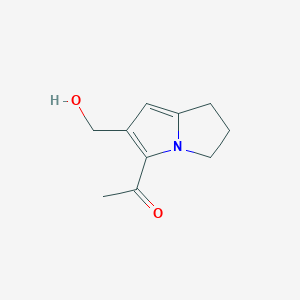
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)
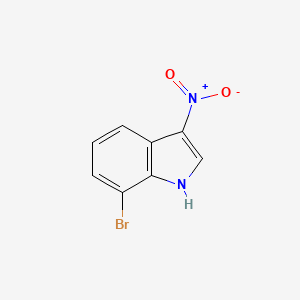
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
